molecular formula C23H20IN7O B14949197 6-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine

6-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B14949197
M. Wt: 537.4 g/mol
InChI Key: NOOBSIHYGAXIGM-MFKUBSTISA-N
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Description

4-IODOBENZALDEHYDE 1-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an iodobenzaldehyde moiety and a triazine ring substituted with anilino and methoxyanilino groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-IODOBENZALDEHYDE 1-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps, starting with the preparation of 4-iodobenzaldehyde. One common method for synthesizing 4-iodobenzaldehyde involves the reaction of p-bromobenzaldehyde with potassium iodide (KI) and copper(I) iodide (CuI) in a solvent such as dimethylimidazolidinone (DMI) under nitrogen atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-IODOBENZALDEHYDE 1-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-IODOBENZALDEHYDE 1-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-IODOBENZALDEHYDE 1-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazine ring and anilino groups can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. Additionally, the iodobenzaldehyde moiety can undergo electrophilic aromatic substitution, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromobenzaldehyde
  • 4-Fluorobenzaldehyde
  • 4-Chlorobenzaldehyde
  • 4-Nitrobenzaldehyde

Uniqueness

Compared to these similar compounds, 4-IODOBENZALDEHYDE 1-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is unique due to the presence of the triazine ring and the specific substitution pattern of anilino and methoxyanilino groups. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C23H20IN7O

Molecular Weight

537.4 g/mol

IUPAC Name

2-N-[(E)-(4-iodophenyl)methylideneamino]-4-N-(4-methoxyphenyl)-6-N-phenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C23H20IN7O/c1-32-20-13-11-19(12-14-20)27-22-28-21(26-18-5-3-2-4-6-18)29-23(30-22)31-25-15-16-7-9-17(24)10-8-16/h2-15H,1H3,(H3,26,27,28,29,30,31)/b25-15+

InChI Key

NOOBSIHYGAXIGM-MFKUBSTISA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N/N=C/C4=CC=C(C=C4)I

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NN=CC4=CC=C(C=C4)I

Origin of Product

United States

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